![molecular formula C18H14N4O4 B3010437 5-[(4-氧代-1-苯基吡唑并[3,4-d]嘧啶-5-基)甲基]呋喃-2-甲酸甲酯 CAS No. 852440-45-0](/img/structure/B3010437.png)
5-[(4-氧代-1-苯基吡唑并[3,4-d]嘧啶-5-基)甲基]呋喃-2-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylpyrazolo[3,4-d]pyrimidine is a scaffold known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . It is considered a milestone in the drug discovery process, especially for the development of novel anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves heating a solution of the compound and sodium dithionite in dry methanol . The IR spectrum and NMR spectrum provide further details about the compound’s structure .Molecular Structure Analysis
The molecular structure of this compound is similar to tyrosine and receptor kinase inhibitors . This structural similarity is likely why these compounds can inhibit essential cancer targets like EGFR WT, EGFR T790M, VGFR2, and Top-II .Chemical Reactions Analysis
The IR spectrum of a similar compound shows peaks at 1677 (C=O) and 3328 (NH), indicating the presence of carbonyl and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their IR and NMR spectra .科学研究应用
Synthesis of Biologically Active Compounds
This compound serves as a key intermediate in the synthesis of various biologically active compounds. The pyrazolopyrazinone core is a crucial pharmacophore in medicinal chemistry, often used to create compounds with potential therapeutic effects . For instance, derivatives of this core structure have been studied for their roles as vasopressin and fibrinogen receptor antagonists, which are important in the regulation of blood pressure and clotting, respectively .
Development of Antiviral Agents
The structural framework of Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate is conducive to the development of antiviral agents. Modifications to this scaffold have led to compounds that show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This highlights its potential in the creation of new antiviral medications.
Anticancer Research
Compounds derived from this chemical structure have shown promise in anticancer research. They exhibit cytotoxic activity against cancer cells, which is a desirable property for potential cancer therapies . The ability to induce cell death in cancerous cells while sparing healthy cells is a critical aspect of effective cancer drugs.
Neurodegenerative Disease Treatment
Derivatives of this compound have been proposed for the treatment of neurodegenerative diseases . The pyrazolopyrazinone scaffold can be modified to target specific pathways involved in neurodegeneration, offering hope for new treatments for conditions like Alzheimer’s and Parkinson’s disease.
Cardiovascular Disease Management
The compound’s derivatives have also been explored for their potential in treating cardiovascular diseases . By targeting specific receptors and enzymes, these derivatives can help manage conditions such as hypertension and heart failure.
Enzyme Inhibition
In the realm of enzyme inhibition, this compound’s derivatives have been effective against a variety of enzymes, including HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 . Inhibiting these enzymes can disrupt the life cycle of viruses or the pathways leading to cell death, which is beneficial in treating viral infections and certain types of cancer.
作用机制
Target of Action
The primary targets of Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate are cancer cells, specifically breast cancer cell lines MDA-MB-468 and T-47D . The compound also exhibits inhibitory activity against VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to have potent activity against VEGFR-2, with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM . This suggests that the compound may function as a kinase inhibitor, disrupting the phosphorylation of tyrosine residues in proteins and thereby inhibiting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is often hyperactivated in cancer cells . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a reduction in cell proliferation and an increase in apoptosis . This results in a significant disruption of wound healing patterns and a decrease in the migratory potential of HUVEC cells .
Result of Action
The compound has been found to exhibit significant antitumor activity. It can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control . Moreover, the compound increases the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control , indicating that it induces apoptosis through the activation of caspase-3, a key enzyme in the execution-phase of cell apoptosis.
未来方向
属性
IUPAC Name |
methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-18(24)15-8-7-13(26-15)10-21-11-19-16-14(17(21)23)9-20-22(16)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVBNBICSTUXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

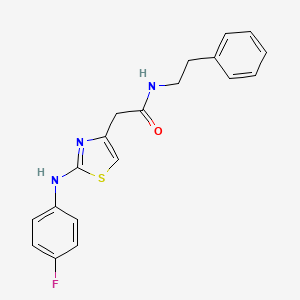
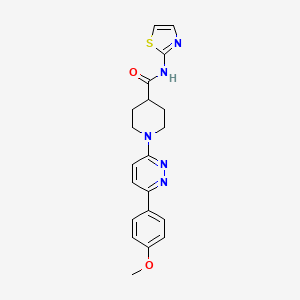
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)
![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)
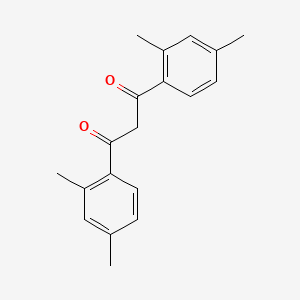
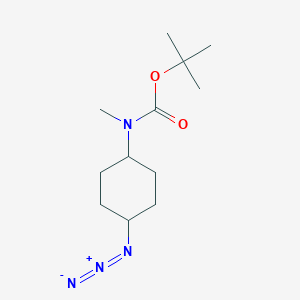
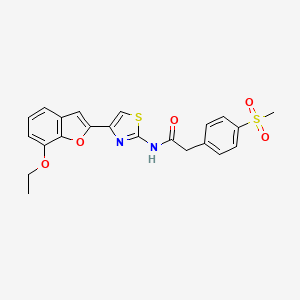

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)

